

TPCA-1 Key Biochemical Properties & Dosing Summary

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Compound Focus: TPCA-1

CAS No.: 507475-17-4

Cat. No.: S547972

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The table below summarizes the core quantitative data for **TPCA-1** from biochemical and cellular assays.

Parameter	Value	Context / Assay Details
Molecular Weight	279.29 g/mol	[1] [2]
IKK β (IKK-2) IC ₅₀	17.9 nM	Cell-free assay [1] [2]
IKK-1 Selectivity	>22-fold	IC ₅₀ = 400 nM [1] [2]
JNK3 Selectivity	>550-fold	IC ₅₀ = 3600 nM [1] [2]
Cellular IC ₅₀ (TNF- α)	170 nM	Inhibition of production in cells [1] [2]
Cellular IC ₅₀ (IL-6)	290 nM	Inhibition of production in cells [1] [2]
Typical In Vitro Range	0.1 - 10 μ M	Varies by cell type and assay [3] [4]
Common In Vivo Dose	3 - 20 mg/kg	Intraperitoneal (i.p.), twice daily (b.i.d.) [1] [2]

In Vivo Dosing and Efficacy

For animal studies, the following dosing regimen has been reported in a murine collagen-induced arthritis (CIA) model.

Application	Dosage	Route & Schedule	Key Efficacy Findings
Prophylactic (CIA model)	10 mg/kg	i.p., twice daily (b.i.d.)	Reduced disease severity and delayed onset comparable to etanercept [1] [2].
Prophylactic (CIA model)	20 mg/kg	i.p., twice daily (b.i.d.)	Markedly decreased arthritis severity [1] [2].
Therapeutic (CIA model)	20 mg/kg	i.p., twice daily (b.i.d.)	Significantly reduced established disease severity [1] [2].

Experimental Protocols

IKK-2 Kinase Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure direct inhibition of IKK-2 kinase activity [1] [2].

- **Recombinant Enzyme:** 5 nM human IKK-2 (residues 1-756), expressed as an N-terminal GST-tagged fusion protein.
- **Assay Buffer:** 50 mM HEPES, 10 mM MgCl₂, 1 mM CHAPS, pH 7.4, supplemented with 1 mM DTT and 0.01% w/v BSA.
- **Reaction Mixture:** The enzyme is added to wells containing **TPCA-1** or DMSO vehicle (3% final concentration). The reaction is initiated by adding GST-IκBα substrate (25 nM final) and ATP (1 μM final) in a total volume of 30 μL.
- **Incubation:** 30 minutes at room temperature.
- **Reaction Stop:** Addition of 15 μL of 50 mM EDTA.
- **Detection:** 15 μL of detection reagent containing an anti-phosphoserine-IκBα monoclonal antibody labeled with a europium chelate and an allophycocyanin-labeled anti-GST antibody is added.
- **Measurement:** After a 60-minute incubation, the phosphorylation degree of GST-IκBα is measured as the ratio of the specific 665 nm signal to the reference 620 nm signal.

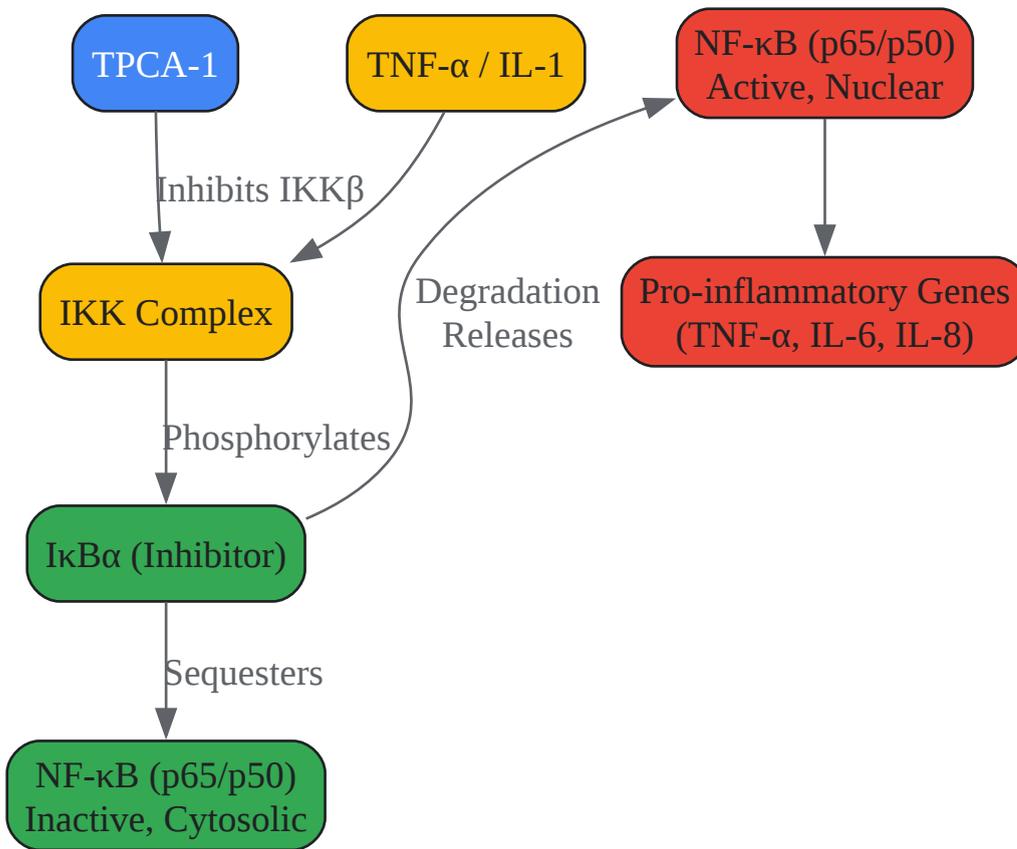
Cell Viability Assay (MTT)

This protocol is used for assessing the anti-proliferative effects of **TPCA-1** on glioma cells and can be adapted for other cell lines [1] [2].

- **Cell Seeding:** Plate cells in 96-well plates.
- **Compound Treatment:** Treat cells with **TPCA-1** across a desired concentration range (e.g., 0-50 μM) for the desired duration (e.g., 3 days).
- **MTT Addition:** Add 10 μL of MTT stock solution (10 mg/mL) to each well.
- **Incubation:** Incubate the plate at 37°C for 2-4 hours.
- **Solubilization:** Add 100 μL of 10% SDS in 0.01 N HCl to each well to solubilize the formed formazan crystals.
- **Incubation:** Incubate the plate at 37°C for 4 hours in a humidified chamber.
- **Absorbance Reading:** Read the absorbance at 570 nm using a plate reader.

TPCA-1 Mechanism of Action

The following diagram illustrates the primary mechanism by which **TPCA-1** inhibits the NF- κ B signaling pathway.



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Research also indicates that **TPCA-1** can have a multi-targeted effect. In addition to inhibiting the NF-κB pathway, it has been identified as a direct inhibitor of **STAT3**, another key signaling protein that promotes cell survival and proliferation in cancers [2]. This dual inhibition may enhance its anti-cancer and anti-inflammatory efficacy.

Advanced Application: Targeted Nano-Delivery

A major challenge with **TPCA-1** is its poor solubility and potential systemic toxicity. To address this, advanced **targeted nanosome delivery systems** have been developed and show promising results in preclinical models [5] [6] [4]. The workflow and benefits of this approach are summarized below:



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- **Enhanced Efficacy:** **TPCA-1** loaded in targeted nanosomes was more effective than the free drug in reducing cellular toxicity, oxidative stress, and inflammation in TNF- α -stimulated chondrocytes [4].
- **In Vivo Validation:** In a mouse model of post-traumatic osteoarthritis (PTOA), targeted **TPCA-1** nanosomes accumulated in injured joints, reduced inflammatory markers, and mitigated cartilage degradation [6].

Troubleshooting Common Issues

- **Poor Solubility/Bioavailability:** **TPCA-1** is hydrophobic. For in vitro work, use recommended solvents like DMSO (1-3 mg/mL) with sonication. For in vivo studies, consider using a delivery vehicle like **10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline** [1] or explore nanoparticle encapsulation strategies [5] [6].
- **Off-Target Effects:** While **TPCA-1** is selective for IKK β , at higher concentrations it may inhibit IKK-1 and JNK3. Always use the lowest effective concentration and include appropriate controls to validate target-specific effects [1] [2].
- **Lack of Efficacy in vivo:** If the desired effect is not seen in animal models, verify the dosing schedule (twice daily administration is often necessary) and explore targeted delivery systems to increase drug concentration at the site of action [1] [6].

Critical Safety Note

> All information provided is derived from published preclinical research. **TPCA-1 is for research use only and is not intended for human diagnostic or therapeutic use.** [1]

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